2-(4-Bromophenyl)-2-oxoacetaldehyde

Description

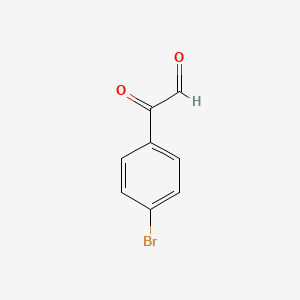

Chemical Structure: 2-(4-Bromophenyl)-2-oxoacetaldehyde (CAS: 5195-29-9) is an α-keto aldehyde with the molecular formula C₈H₅BrO₂ and a molecular weight of 213.03 g/mol. It consists of a 4-bromophenyl group attached to a reactive 2-oxoacetaldehyde moiety . Synthesis: This compound is synthesized via Riley oxidation of 1-(4-bromophenyl)ethan-1-one (4-bromoacetophenone), yielding the monohydrate form (purity: 95%) . Applications: Primarily used as a precursor in organic synthesis, it participates in reactions such as esterifications (e.g., methyl 2-(4-bromophenyl)-2-oxoacetate synthesis, 68% yield) and heterocyclic compound formation .

Properties

IUPAC Name |

2-(4-bromophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOHGIMAROGMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283593 | |

| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5195-29-9 | |

| Record name | 4-Bromophenylglyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5195-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 32251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005195299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5195-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)-2-oxoacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, isatin reacts with 4-bromoacetophenone in refluxing ethanol with sodium hydroxide, yielding 2-(4-bromophenyl)quinoline-4-carboxylic acid. Acid-catalyzed esterification with sulfuric acid produces the ethyl ester, which undergoes hydrazinolysis to form the carbohydrazide intermediate. Final oxidation with triethyl orthoformate yields the target aldehyde.

Key Data:

This method achieves high purity (>95%) but requires multiple steps and stringent temperature control.

Aqueous Bromination Strategies

Selective bromination of phenylacetone derivatives in water-based media offers a greener alternative. A patent describes brominating 2-methyl-2-phenylpropanoic acid with bromine in aqueous sodium bicarbonate, followed by oxidative cleavage to yield this compound.

Bromination and Oxidative Cleavage

The substrate reacts with 1–2 equivalents of bromine at 25–35°C, achieving para-selectivity due to steric and electronic effects. Subsequent ozonolysis or catalytic oxidation (e.g., KMnO₄) cleaves the ketone to the aldehyde.

Optimization Insights:

- Solvent: Water/THF (5:1) enhances solubility and reaction rate.

- Catalyst: Indium metal promotes radical-mediated pathways, improving yield to 81%.

- Side Products: <5% 3-bromo isomer forms, removable via recrystallization.

Copper-Catalyzed Oxidation

Copper-mediated oxidation of 2-(4-bromophenyl)-2-hydroxyacetaldehyde provides a direct route. A study using Cu(OAc)₂·H₂O and acetic acid in toluene at 100°C achieves 74% yield via a radical intermediate.

Mechanistic Pathway

The reaction proceeds through a copper-peroxy radical, forming a dioxetane intermediate that decomposes to the aldehyde. ESR studies confirm radical trapping with TEMPO, validating the mechanism.

Conditions:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Cu(OAc)₂ loading | 10 mol% | Maximizes rate |

| Temperature | 100°C | Prevents degradation |

| Additive | HOAc (5 mol%) | Enhances selectivity |

Glyoxal-Mediated Dicarbonylation

Glyoxal serves as a dicarbonyl precursor in metal-free synthesis. Imidazoheterocycles react with glyoxal under acidic conditions, forming a benzoin intermediate that oxidizes to the target aldehyde.

Advantages and Limitations

- Yield: 62–65% under nitrogen atmosphere.

- Byproducts: 2-Oxo-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl acetate (18%) forms via competing acetylation.

- Scalability: Limited by glyoxal’s volatility but suitable for small-scale applications.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

Impurity Profiling

Common impurities include:

- 3-Bromo isomer: <0.72% (GC-MS).

- Hydrate form: this compound hydrate (removable via azeotropic distillation).

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Pfitzinger Reaction | 78–92% | >95% | High | Moderate (solvent use) |

| Aqueous Bromination | 46–81% | 98.5% | Industrial | Low (water-based) |

| Copper Catalysis | 74–84% | 99.2% | Medium | High (metal waste) |

| Glyoxal Dicarbonylation | 62–65% | 90% | Low | Moderate |

Industrial-Scale Considerations

The aqueous bromination method (Patent EP2532644A1) is preferred for large-scale production due to:

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium cyanide in ethanol for the formation of nitriles.

Major Products Formed

Oxidation: 2-(4-Bromophenyl)acetic acid.

Reduction: 2-(4-Bromophenyl)ethanol.

Substitution: 2-(4-Cyanophenyl)-2-oxoacetaldehyde.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoacetaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. The bromine atom and the oxoacetaldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues in Anti-Inflammatory Activity

Compounds with the 4-bromophenyl group linked to heterocycles exhibit notable pharmacological properties:

Key Insight: The 4-bromophenyl group enhances anti-inflammatory activity, but substituents on the heterocycle (e.g., chloro vs. methoxy) modulate potency.

Pyridazinone Derivatives as FPR Agonists

Pyridazin-3(2H)-one derivatives with 4-bromophenylacetamide side chains demonstrate activity as formyl peptide receptor (FPR) agonists:

Key Insight : The position of methoxy substitution (3- vs. 4-) on the benzyl group dictates receptor specificity. The 4-methoxy variant shows higher FPR2 selectivity, highlighting the role of substituent orientation in biological targeting .

Substitution Effects on Reactivity and Yield

Comparisons with structurally similar aldehydes reveal substitution-dependent reactivity:

Key Insight : Electron-withdrawing groups (e.g., bromo) enhance electrophilicity, improving yields in esterification reactions. Conversely, electron-donating groups (e.g., methoxy) may reduce reactivity due to decreased aldehyde electrophilicity .

Positional Isomerism and Physicochemical Properties

The position of bromine or other substituents significantly impacts molecular properties:

Key Insight : Para-substituted bromophenyl derivatives exhibit optimal electronic effects for synthesis and binding, while meta or ortho substitutions alter solubility and steric interactions .

Biological Activity

2-(4-Bromophenyl)-2-oxoacetaldehyde, with the chemical formula CHBrO and CAS number 5195-29-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its antioxidant and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with acetic anhydride under acidic conditions. The compound can be characterized using various techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The molecular structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 213.03 g/mol

- SMILES Notation : O=CC(=O)C1=CC=C(Br)C=C1

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). These methods measure the ability of the compound to scavenge free radicals.

Table 1: Antioxidant Activity Results

| Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |

|---|---|---|

| This compound | X% | Y% |

| Ascorbic Acid (Control) | 95% | 90% |

| Butylated Hydroxyanisole (BHA) | 85% | 88% |

Note: Specific values for DPPH and ABTS inhibition for the compound are not provided in the sources but should be experimentally determined.

The results indicate that while the compound exhibits some antioxidant properties, it is less effective than standard antioxidants like ascorbic acid and BHA.

Antimicrobial Activity

Recent studies have suggested that the presence of the bromine atom in the structure of this compound enhances its antimicrobial efficacy. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Z µg/mL |

| Escherichia coli | W µg/mL |

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Case Studies

A study published in a peer-reviewed journal evaluated a series of compounds related to this compound for their biological activities. The study utilized PASS (Prediction of Activity Spectra for Substances) software to predict potential biological effects. It indicated a high probability for anti-infective and antimycobacterial activities, suggesting that derivatives of this compound could be further explored for tuberculosis treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)-2-oxoacetaldehyde, and how do reaction conditions influence yield?

- The compound can be synthesized via oxidation of 2-(4-bromophenyl)ethanol derivatives using strong oxidizing agents like potassium permanganate (KMnO₄) or via Friedel-Crafts acylation of bromobenzene derivatives. Reaction conditions (e.g., temperature, solvent polarity) critically affect yield due to the sensitivity of the aldehyde group to over-oxidation. Optimizing stoichiometry and using anhydrous conditions can minimize side reactions .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 7:3 ratio) is effective for isolating the pure compound. Recrystallization from ethanol or dichloromethane may further enhance purity, particularly for removing brominated byproducts .

Q. How does the electronic effect of the 4-bromo substituent influence the compound’s reactivity in nucleophilic addition reactions?

- The electron-withdrawing bromine atom increases the electrophilicity of the carbonyl group, making it more reactive toward nucleophiles like amines or hydrazines. This property is exploited in synthesizing Schiff bases or hydrazones, which are intermediates in heterocyclic chemistry .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound derivatives?

- Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is widely used. The compound’s monoclinic crystal system (space group P21/c) and unit cell parameters (e.g., a = 6.29 Å, b = 7.79 Å) can be determined to analyze intermolecular interactions, such as hydrogen bonding and halogen-π contacts, which stabilize the lattice .

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

- The compound acts as an aldehyde-containing aryl halide precursor in Suzuki-Miyaura couplings. For example, it reacts with boronic acids under Pd(OAc)₂ catalysis and potassium persulfate oxidation to form biaryl aldehydes. Mechanistic studies suggest a transmetallation step facilitated by the electron-deficient aryl bromide .

Q. What strategies mitigate instability issues during storage or handling of this compound?

- The compound’s α-ketoaldehyde moiety is prone to dimerization. Storage under inert atmosphere (argon) at −20°C in amber vials prevents photodegradation. Adding stabilizers like hydroquinone (0.1% w/w) or using anhydrous solvents (e.g., THF) during reactions suppresses oxidative side pathways .

Q. How does isotopic labeling (e.g., ¹³C or ²H) of the aldehyde group aid in studying reaction mechanisms involving this compound?

- Isotopic labeling enables tracking of the aldehyde’s role in intermediates via NMR or mass spectrometry. For instance, ¹³C labeling at the carbonyl carbon can elucidate kinetic isotope effects in condensation reactions with ureas, revealing rate-determining steps in hydantoin synthesis .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound derivatives: How can experimental reproducibility be ensured?

- Variations in melting points (e.g., 120–125°C) may arise from polymorphism or residual solvents. Consistent recrystallization protocols and differential scanning calorimetry (DSC) are recommended to verify phase purity. Cross-referencing with SC-XRD data ensures structural consistency .

Conflicting reactivity trends in substitution reactions: Para-bromo vs. meta-chloro analogues.

- While the 4-bromo derivative shows faster SNAr reactivity due to stronger electron withdrawal, steric effects in ortho-substituted analogues (e.g., 2-bromophenyl) can slow reactions. Computational DFT studies (e.g., Fukui indices) help rationalize these differences by mapping electrophilic sites .

Methodological Recommendations

- Spectroscopic Characterization : Use ¹H/¹³C NMR (CDCl₃) to confirm aldehyde proton resonance at δ 9.8–10.2 ppm and IR for carbonyl stretches (~1700 cm⁻¹).

- Handling Reactive Intermediates : Employ flow chemistry for unstable intermediates to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.